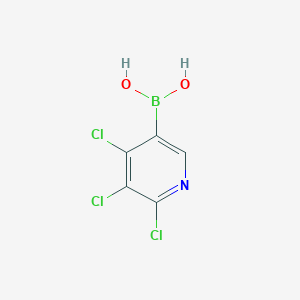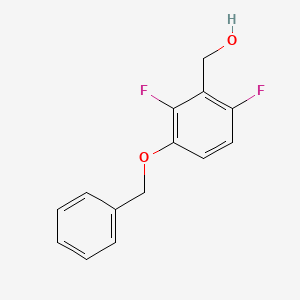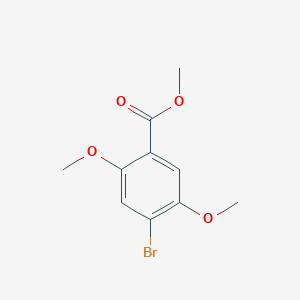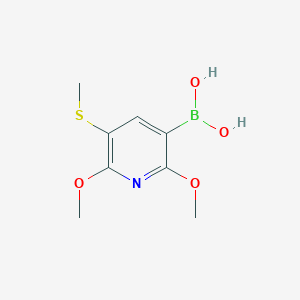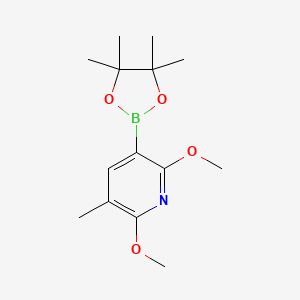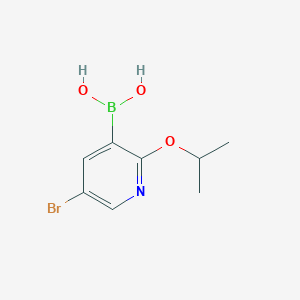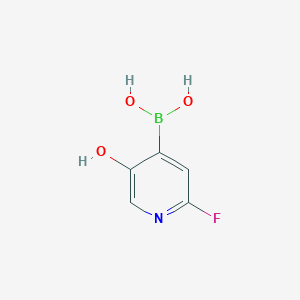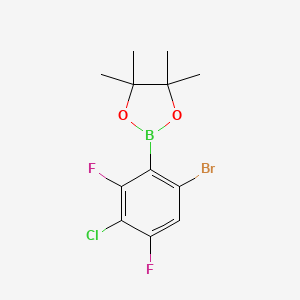
2,6-Dimethoxy-5-methylpyridine-3-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-5-methylpyridine-3-boronic acid is an organic compound with the molecular formula C8H12BNO4. It is a boronic acid derivative of pyridine, characterized by the presence of methoxy groups at the 2 and 6 positions, and a methyl group at the 5 position of the pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethoxy-5-methylpyridine-3-boronic acid typically involves the borylation of 2,6-dimethoxy-5-methylpyridine. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester. The reaction conditions often include a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as dimethylformamide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: 2,6-Dimethoxy-5-methylpyridine-3-boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can yield the corresponding pyridine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly at the boronic acid group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve bases like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted pyridines and boronic acid derivatives, which can be further utilized in organic synthesis .
科学的研究の応用
2,6-Dimethoxy-5-methylpyridine-3-boronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs, particularly in oncology and antimicrobial therapy.
Industry: It is utilized in the production of advanced materials and as a reagent in various industrial chemical processes
作用機序
The mechanism of action of 2,6-Dimethoxy-5-methylpyridine-3-boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as cross-coupling. The methoxy and methyl groups on the pyridine ring influence its electronic properties, enhancing its reactivity in certain conditions .
類似化合物との比較
- 2,6-Dimethoxypyridine-3-boronic acid
- 2,6-Dimethoxy-4-methylpyridine-3-boronic acid
- 2,6-Dimethoxy-5-ethylpyridine-3-boronic acid
Uniqueness: 2,6-Dimethoxy-5-methylpyridine-3-boronic acid is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct electronic and steric properties. These properties make it particularly effective in certain synthetic applications, such as the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions .
特性
IUPAC Name |
(2,6-dimethoxy-5-methylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-5-4-6(9(11)12)8(14-3)10-7(5)13-2/h4,11-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFFAOLMNDPOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1OC)OC)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

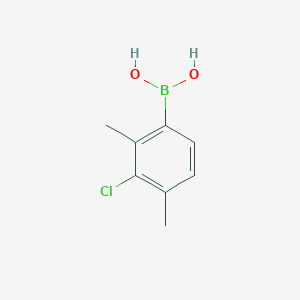
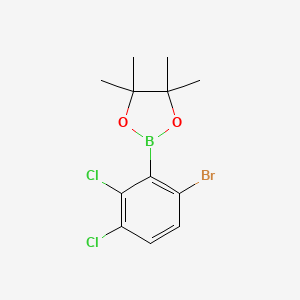
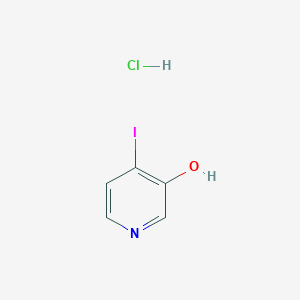
![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)
![4-[(3-Chloro-2,6-difluorophenyl)methyl]morpholine](/img/structure/B6304237.png)
